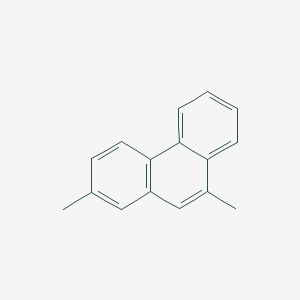

2,9-Dimethylphenanthrene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHFDMXPUHEOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170870 | |

| Record name | Phenanthrene, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-09-5 | |

| Record name | Phenanthrene, 2,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,9 Dimethylphenanthrene and Its Derivatives

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, offering efficient and regioselective routes to phenanthrenes. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-Catalyzed Sequential Vinyl C–H Activation and Dual Decarboxylation

A modern approach to constructing the phenanthrene (B1679779) skeleton involves a palladium-catalyzed reaction that proceeds through a sequential vinyl C–H activation and dual decarboxylation sequence. This method provides a regioselective pathway to various phenanthrene derivatives. researchgate.netnih.gov The general strategy involves the reaction of a vinyl-containing substrate with an α-oxocarboxylic acid, where a C(vinyl), C(aryl)-palladacycle is formed as a key intermediate. researchgate.netnih.gov This is followed by an insertion and dual decarboxylation to yield the final phenanthrene product. While this method has been demonstrated for a range of substituted phenanthrenes, its specific application for the direct synthesis of 2,9-dimethylphenanthrene would necessitate appropriately substituted precursors. The reaction's versatility has been highlighted in gram-scale synthesis, demonstrating its potential for practical applications. nih.gov

Table 1: Key Features of Palladium-Catalyzed Sequential Vinyl C–H Activation/Dual Decarboxylation

| Feature | Description | Reference |

| Catalyst System | Palladium catalyst, often in an air system. | researchgate.net |

| Key Intermediates | C(vinyl), C(aryl)-palladacycle. | researchgate.netnih.gov |

| Key Reaction Steps | Vinyl C–H activation, dual decarboxylation. | researchgate.netnih.gov |

| Selectivity | Generally provides good regioselectivity. | researchgate.netnih.gov |

| Applicability | Demonstrated for the synthesis of various phenanthrenes and related polycyclic aromatic hydrocarbons. | researchgate.netrsc.org |

Palladium-Catalyzed Heck Reaction Coupled with Reverse Diels-Alder Pathways

The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, can be ingeniously coupled with a reverse Diels-Alder reaction to furnish phenanthrene derivatives. espublisher.comespublisher.comresearchgate.net This strategy offers a novel approach to synthesizing alkylated phenanthrenes. espublisher.comresearchgate.net The synthesis of various phenanthrene derivatives, including mono- and dialkyl phenanthrenes, has been achieved through this methodology. researchgate.netresearchgate.net The reaction typically involves an intramolecular Heck reaction to construct a polycyclic intermediate, which then undergoes a retro-Diels-Alder reaction, often with the elimination of a small molecule like formaldehyde, to yield the aromatic phenanthrene core. espublisher.comespublisher.com This method's utility lies in its ability to construct the phenanthrene skeleton from readily available starting materials. espublisher.comresearchgate.net

Table 2: Synthesis of Alkyl Phenanthrenes via Heck Reaction and Reverse Diels-Alder Pathway

| Starting Material Type | Key Transformation | Product Type | Reference |

| Aromatic Bromoaldehydes | Intramolecular Heck Reaction, Reverse Diels-Alder | Alkyl Phenanthrenes | espublisher.comespublisher.com |

| Vinyl Bromoaldehydes | 6π Electrocyclic Ring Closure, Formaldehyde Elimination | 9,10-Dihydrophenanthrenes | espublisher.com |

Chromium-Mediated Cyclization of Halobiaryls with Alkynes

A powerful method for the synthesis of phenanthrenes involves the chromium-mediated cyclization of 2,2'-dihalobiaryls with a variety of alkynes. wikipedia.orgorganic-chemistry.org This reaction proceeds via a formal [4+2] cycloaddition, offering a versatile route to a wide range of phenanthrene derivatives. wikipedia.orgorganic-chemistry.orgunit.no The process typically begins with the treatment of a 2,2'-dihalobiphenyl with an organolithium reagent, followed by the addition of a chromium(III) salt and the alkyne. This methodology is notable for its broad alkyne scope, accommodating alkyl, aryl, silyl, and even alkoxycarbonyl substituted alkynes. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, one would envision starting with a 2,2'-dihalo-5,5'-dimethylbiphenyl and reacting it with acetylene.

Table 3: Examples of Chromium-Mediated Phenanthrene Synthesis

| Dihalobiaryl | Alkyne | Product | Yield | Reference |

| 2,2'-Dibromobiphenyl | Diphenylacetylene | 9,10-Diphenylphenanthrene | Good | wikipedia.org |

| 2,2'-Dibromobiphenyl | 1-Phenyl-1-propyne | 9-Methyl-10-phenylphenanthrene | Good | wikipedia.org |

| 2,2'-Dibromobiphenyl | Trimethylsilylacetylene | 9-(Trimethylsilyl)phenanthrene | Good | wikipedia.org |

| 2,2'-Dibromobiphenyl | Diethyl acetylenedicarboxylate | Diethyl phenanthrene-9,10-dicarboxylate | Good | wikipedia.org |

Kumada Coupling Strategies for Alkylated Phenanthrene Formation

The Kumada coupling, one of the earliest developed transition metal-catalyzed cross-coupling reactions, provides a robust method for the formation of C-C bonds between Grignard reagents and organic halides. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls and has been successfully applied to the synthesis of alkylated phenanthrenes. organic-chemistry.orgunit.no A notable example is the synthesis of 1,9-dimethylphenanthrene, which was achieved with immediate success using a Kumada coupling strategy. unit.no The synthesis of other dimethylphenanthrene isomers, such as 2,3-, 2,7-, and 1,7-dimethylphenanthrene, has also been accomplished through multi-step sequences that can incorporate Kumada coupling. unit.no The synthesis of this compound could be envisioned by coupling an appropriately substituted aryl Grignard reagent with a suitable aryl halide, followed by a subsequent ring-closing reaction.

Table 4: Application of Kumada Coupling in the Synthesis of Dimethylphenanthrenes

| Target Compound | Key Strategy | Outcome | Reference |

| 1,9-Dimethylphenanthrene | Kumada Coupling | Immediate success | unit.no |

| 2,3-Dimethylphenanthrene | Multi-step synthesis potentially involving Kumada Coupling | Successful synthesis in gram quantities | unit.no |

| 2,7-Dimethylphenanthrene (B73633) | Multi-step synthesis potentially involving Kumada Coupling | Successful synthesis in gram quantities | unit.no |

| 1,7-Dimethylphenanthrene | Multi-step synthesis potentially involving Kumada Coupling | Successful synthesis in gram quantities | unit.no |

Classical Organic Synthesis Routes and Rearrangements

Prior to the widespread adoption of transition metal catalysis, classical organic reactions were the mainstay for constructing complex aromatic frameworks like phenanthrene. These methods often involve multi-step sequences and can include cyclodehydration and cyclization reactions of carefully designed precursors.

Cyclodehydration and Cyclization Approaches from Precursors

Classical approaches to phenanthrene synthesis often rely on the cyclization of precursor molecules. One such method is the acid-catalyzed cyclodehydration of 2-aryl-substituted cyclohexanones or related compounds. For instance, the synthesis of various substituted phenanthrenes can be achieved through the cyclization of 2-(1-naphthyl)cycloalkylidene malonodinitriles. researchgate.net This reaction can proceed via a straightforward cyclization or, in some cases, involve skeletal rearrangements to yield different phenanthrene isomers. researchgate.net

A well-established route to 2,7-dimethylphenanthrene starts from dimethyl 4,4'-dimethyldiphenate. core.ac.uk The ester groups are first reduced to hydroxymethyl groups, which are then converted to bromomethyl groups. The resulting dibromide undergoes cyclization, and subsequent dehydrogenation over a palladium-on-charcoal catalyst affords 2,7-dimethylphenanthrene in good yield. core.ac.uk This multi-step synthesis highlights a classical approach to constructing the phenanthrene core through the formation of a new six-membered ring followed by aromatization.

Table 5: Classical Synthesis of 2,7-Dimethylphenanthrene

| Precursor | Key Reaction Steps | Intermediate | Final Product | Reference |

| Dimethyl 4,4'-dimethyldiphenate | Reduction, Bromination, Cyclization, Dehydrogenation | 2,2'-Bis(bromomethyl)-5,5'-dimethylbiphenyl | 2,7-Dimethylphenanthrene | core.ac.uk |

Annulation of Naphthalene (B1677914) Systems via Dicyanovinyl Moieties

A viable synthetic route to produce substituted phenanthrenes involves the annulation of a naphthalene system by utilizing the electrophilic character of a dicyanovinyl moiety. researchgate.net This method has been demonstrated for the synthesis of various methyl- and dimethylphenanthrenes. The general strategy begins with the condensation of a naphthyl-substituted aldehyde or ketone with malonodinitrile to form a 2-naphthylalkylidenemalonodinitrile intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to form a substituted 4-amino-phenanthrene-3-carbonitrile. researchgate.netresearchgate.net

The synthesis of phenanthrene derivatives via this pathway involves several key steps:

Knoevenagel Condensation: A naphthyl-containing carbonyl compound, such as 2-(2-naphthyl)propanal or 1-(2-naphthyl)propan-2-one, is condensed with malonodinitrile. This reaction forms the corresponding 2-naphthylalkylidenemalonodinitrile. researchgate.net

Cyclization (Annulation): The resulting dicyanovinyl compound is treated with a strong acid, typically cold concentrated sulfuric acid. The dicyanovinyl group acts as an electrophile, leading to an intramolecular cyclization that forms the phenanthrene ring system. This step yields a 4-amino-phenanthrene-3-carbonitrile derivative. researchgate.net

Removal of Functional Groups: The nitrile and amino groups are subsequently removed to yield the desired phenanthrene hydrocarbon. The nitrile function is typically removed through hydrolysis and decarboxylation, which can be achieved by heating in an alkaline ethanolic solution under elevated pressure and temperature. The amino group is removed via diazotization followed by a reduction reaction, for instance, with hypophosphorus acid. This final step yields the target methylphenanthrenes in moderate yields. researchgate.net

While this specific methodology has been detailed for 1-methyl, 2-methyl, and 1,2-dimethylphenanthrene, the principles can be adapted for the synthesis of other derivatives like this compound by selecting appropriately substituted naphthalene precursors. researchgate.net

Table 1: Key Steps in Phenanthrene Synthesis via Naphthalene Annulation

| Step | Description | Reagents & Conditions | Intermediate/Product Type |

| 1 | Knoevenagel Condensation | Naphthyl-aldehyde/ketone, Malonodinitrile | 2-Naphthylalkylidenemalonodinitrile |

| 2 | Cyclization | Concentrated Sulfuric Acid (cold) | 4-Amino-phenanthrene-3-carbonitrile |

| 3 | Hydrolysis & Decarboxylation | Alkaline ethanolic solution, ~220-230°C, ~3 MPa | 4-Amino-methylphenanthrene |

| 4 | Diazotization & Reduction | NaNO₂, acid; then H₃PO₂ | Methylphenanthrene |

Preparation from Fluorene (B118485) Derivatives through Nitration and Reduction Pathways

A synthetic route to access specific phenanthrene derivatives involves the modification and ring expansion of fluorene precursors. This pathway is particularly useful for preparing nitro-substituted phenanthrenes, which can then be converted to other derivatives through reduction of the nitro group. cdnsciencepub.com The synthesis of 2-nitro-9,10-dimethylphenanthrene from a fluorene derivative exemplifies this approach. cdnsciencepub.com

The process commences with a suitably substituted fluorene, such as 9-methyl-9-acetylfluorene. The key transformations are:

Nitration of the Fluorene Ring: The fluorene derivative is nitrated, typically targeting the 2-position of the fluorene skeleton. For example, 9-methyl-9-acetylfluorene is nitrated to yield 2-nitro-9-methyl-9-acetylfluorene. cdnsciencepub.com This product can be isolated as pale yellow prisms.

Reduction of the Ketone: The acetyl group at the 9-position is reduced to a secondary alcohol (a carbinol). This reduction can be accomplished using reagents like sodium borohydride (B1222165) in methanol, which converts the nitro-ketone into the corresponding carbinol as an oily intermediate. cdnsciencepub.com

Ring Expansion to Phenanthrene: The crucial step of forming the phenanthrene ring system is achieved by heating the intermediate carbinol with a dehydrating and cyclizing agent, such as polyphosphoric acid. This acid-catalyzed reaction results in ring expansion and aromatization to furnish the phenanthrene skeleton, yielding 2-nitro-9,10-dimethylphenanthrene in this case. cdnsciencepub.com

Reduction of the Nitro Group: The resulting nitrophenanthrene can be further functionalized. A common subsequent step is the reduction of the nitro group to an amine. This can be achieved using hydrazine (B178648) and a palladized charcoal catalyst, yielding the corresponding aminophenanthrene derivative, such as 2-amino-9,10-dimethylphenanthrene. cdnsciencepub.com This amino group can then serve as a handle for further synthetic modifications.

Table 2: Synthesis of 2-Nitro-9,10-dimethylphenanthrene from a Fluorene Derivative

| Precursor | Reaction Step | Reagents | Intermediate/Product | Yield |

| 9-Methyl-9-acetylfluorene | Nitration | Not specified | 2-Nitro-9-methyl-9-acetylfluorene | 70% |

| 2-Nitro-9-methyl-9-acetylfluorene | Reduction of Ketone | Sodium borohydride | 2-Nitro-9-(1-hydroxyethyl)-9-methylfluorene | Not specified (oily intermediate) |

| 2-Nitro-9-(1-hydroxyethyl)-9-methylfluorene | Ring Expansion | Polyphosphoric acid | 2-Nitro-9,10-dimethylphenanthrene | 45% (from nitro-ester) |

| 2-Nitro-9,10-dimethylphenanthrene | Reduction of Nitro Group | Hydrazine, Palladized Charcoal | 2-Amino-9,10-dimethylphenanthrene | Not specified |

Spectroscopic and Structural Elucidation Studies of 2,9 Dimethylphenanthrene

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of 2,9-dimethylphenanthrene reveals distinct signals corresponding to the aromatic and methyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons typically appear as a singlet, indicating their chemical equivalence. A reported ¹H NMR spectrum shows a singlet at δ 2.74 ppm for the six methyl protons. Another key feature is a doublet observed at δ 8.75 ppm with a coupling constant (J) of 1.7 Hz, corresponding to one of the aromatic protons. The integration of these signals confirms the ratio of methyl to aromatic protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.75 | d | 1.7 | 1H | Aromatic CH |

| 2.74 | s | N/A | 6H | Methyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₆H₁₄), the exact mass can be calculated and compared to the experimental value. One source reports the mass spectrometry (electron ionization) data with a molecular ion peak [M]⁺ at an m/z of 206.2824. Another study using electrospray ionization (ESI) found a protonated molecule [M+H]⁺ at m/z 207.1171, which is consistent with the calculated value of 207.1174 for C₁₆H₁₅⁺. researchgate.net This high degree of accuracy confirms the molecular formula of the compound.

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M]⁺ | N/A | 206.2824 | |

| [M+H]⁺ | 207.1174 | 207.1171 | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups. Studies on various dimethylphenanthrene isomers have been conducted to assign the observed vibrational bands. acs.orgfigshare.comacs.org These studies often employ computational methods, such as Density Functional Theory (DFT), to calculate theoretical frequencies and compare them with experimental data for accurate band assignment. acs.orgfigshare.comacs.org The gas-phase IR spectra of several dimethylphenanthrenes have been recorded, showing distinct bands in the 400 to 4000 cm⁻¹ region. acs.orgfigshare.comacs.org While a specific IR spectrum for this compound was not detailed in the provided search results, the general regions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and methyl C-H stretching (around 2850-3000 cm⁻¹) would be expected.

Gas-Phase Infrared Spectral Analysis

The analysis of gas-phase infrared (IR) spectra is a critical method for the identification and characterization of polycyclic aromatic hydrocarbons (PAHs) like dimethylphenanthrenes (DMPs). Studies have been conducted on various DMP isomers, such as 1,9-DMP, 2,4-DMP, and 3,9-DMP, by recording their gas-phase IR spectra in the range of 400 to 4000 cm⁻¹ at elevated temperatures. acs.orgnih.gov These investigations utilize long-path gas cells to achieve sufficient absorption for these low-vapor-pressure compounds. acs.orgiisc.ac.in

For dimethylphenanthrenes, the substitution of methyl groups at different positions on the phenanthrene (B1679779) core leads to unique spectral signatures. acs.org The aromatic C-H stretching vibrations, for instance, appear as distinct bands, and the presence of methyl groups can resolve these into more numerous spectral lines compared to the single broad band seen in unsubstituted phenanthrene. acs.org The unique C-H out-of-plane bending modes, typically found between 700 and 900 cm⁻¹, are particularly useful for identifying specific substitution patterns, such as that in this compound.

While detailed high-resolution gas-phase IR spectra for many DMPs were not widely available in the past, recent research has provided valuable data for several isomers. acs.org These experimental spectra serve as benchmarks for validation of theoretical models. acs.orgnih.gov

Ultraviolet-Visible (UV/VIS) Spectroscopy

Ultraviolet-Visible (UV/VIS) spectroscopy is another key technique for characterizing the electronic structure of conjugated systems like this compound. The UV/VIS spectra of phenanthrene and its derivatives are characterized by several intense absorption bands. researchgate.net Typically, these compounds exhibit three main absorption bands in the 250-380 nm range. researchgate.net The specific positions and intensities of these bands are influenced by the substitution pattern on the phenanthrene ring system. For this compound, the electronic transitions within the aromatic system give rise to a characteristic absorption spectrum that is crucial for its identification.

Theoretical and Computational Approaches to Spectroscopic Interpretation

To achieve unambiguous assignment of experimental spectra, theoretical and computational methods are indispensable. These approaches provide a detailed understanding of the vibrational modes and electronic transitions of the molecule.

Density Functional Theory (DFT) has proven to be a powerful tool for calculating the vibrational frequencies and intensities of DMPs. acs.orgnih.gov Specifically, the B3LYP functional combined with the 6-311G** basis set has been successfully employed to optimize the molecular geometry and compute the spectroscopic properties of these molecules. acs.orgnih.govacs.org These quantum-chemical calculations are fundamental for interpreting complex experimental IR spectra by providing a theoretical spectrum for comparison. mit.edu

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. acs.org Following this, calculations are performed to determine the harmonic and anharmonic vibrational frequencies and their corresponding IR intensities. acs.orgnih.govacs.org

Initial DFT calculations typically yield harmonic frequencies, which are derived from the second derivative of the energy with respect to nuclear coordinates. iisc.ac.in However, the harmonic approximation assumes a perfectly parabolic potential energy surface, which is not entirely accurate for real molecules due to anharmonicity. libretexts.org This discrepancy often leads to an overestimation of the calculated vibrational frequencies compared to experimental values. researchgate.net

To address this, anharmonic frequency calculations can be performed, which account for the non-parabolic nature of the potential energy surface by including higher-order terms. nih.govacs.org While anharmonic calculations provide more accurate frequencies, they are computationally more demanding. researchgate.net Nevertheless, for a precise assignment of the observed IR bands of DMPs, calculated harmonic and anharmonic frequencies are essential. acs.orgnih.gov

When assignments based on anharmonic or selectively scaled harmonic frequencies remain ambiguous, the Scaled Quantum Mechanical (SQM) force field analysis method is employed for more accurate results. acs.orgnih.gov This method involves scaling the force constants calculated from DFT rather than the frequencies themselves. acs.orgnih.govresearchgate.net

The Cartesian force field matrix obtained from the DFT calculation is transformed into a nonredundant local coordinate force field matrix. acs.orgnih.govacs.org This matrix is then scaled to achieve the best possible match with the experimentally observed frequencies. acs.orgnih.govacs.org This technique has been shown to be highly effective for the vibrational analysis of large polyatomic molecules and provides a more reliable assignment of the fundamental vibrational modes. acs.orgiisc.ac.in

The table below illustrates a hypothetical comparison of observed and calculated vibrational frequencies for a DMP, showcasing the application of different computational methods.

| Vibrational Mode Description | Observed Frequency (cm⁻¹) | Harmonic DFT (cm⁻¹) | Anharmonic DFT (cm⁻¹) | SQM Fitted (cm⁻¹) |

| Aromatic C-H Stretch | 3075 | 3200 | 3080 | 3076 |

| Methyl C-H Stretch | 2950 | 3050 | 2955 | 2951 |

| Ring C=C Stretch | 1620 | 1680 | 1625 | 1621 |

| C-H in-plane bend | 1240 | 1280 | 1245 | 1242 |

| C-H out-of-plane bend | 880 | 910 | 885 | 881 |

This table is illustrative and provides representative data based on typical findings for DMPs.

A crucial aspect of vibrational analysis is understanding the nature of each normal mode of vibration. acs.orgnih.govacs.org Potential Energy Distributions (PEDs) provide this insight by describing the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode. acs.orgnih.govacs.org

Calculated from the SQM force field, the PEDs allow for a clear and unambiguous assignment of each vibrational frequency to specific molecular motions. acs.orgiisc.ac.in For instance, a PED analysis can distinguish between a pure C-H stretching mode and a mode that involves a mixture of stretching and bending motions. acs.org This level of detail is vital for a complete understanding of the molecule's vibrational dynamics and for the accurate interpretation of its infrared spectrum. acs.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 2,9 Dimethylphenanthrene

Oxidation Reactions and Product Formation

The oxidation of 2,9-dimethylphenanthrene can be achieved using strong oxidizing agents, leading primarily to the formation of quinone structures. The reaction typically targets the most reactive sites of the phenanthrene (B1679779) nucleus.

Detailed Research Findings: Studies on the oxidation of this compound show that treatment with potent oxidizing agents like chromium trioxide or potassium permanganate (B83412) results in the formation of 2,9-dimethylphenanthrenequinone. This reaction involves the oxidation of the 9- and 10-positions of the phenanthrene ring, which are known to be susceptible to electrophilic attack and subsequent oxidation.

The reactivity of the dimethylphenanthrene core is further illustrated by studies on related substituted analogues. For instance, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate (Na₂Cr₂O₇) demonstrates a strong dependence on reaction conditions, yielding different products based on solvent and temperature. cdnsciencepub.comcdnsciencepub.com At 180°C in an aqueous solution, the reaction yields 2,3,6,7-tetramethoxyphenanthrene-9,10-dicarboxylic acid anhydride. cdnsciencepub.com However, under different conditions, such as in a dioxane-water mixture with sulfuric acid, the oxidation can lead to ring-opened products like 2,2'-diacetyl-4,4',5,5'-tetramethoxybiphenyl or an acetoxy aldehyde derivative. cdnsciencepub.comcdnsciencepub.com These findings highlight the variable pathways oxidation can take, influenced by the specific reaction environment. cdnsciencepub.com

Table 1: Oxidation Products of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with Na₂Cr₂O₇ cdnsciencepub.com

| Reaction Conditions | Major Product | Yield |

|---|---|---|

| Aqueous solution, 180°C | 2,3,6,7-tetramethoxyphenanthrene-9,10-dicarboxylic acid anhydride | 54% |

| 20% H₂SO₄ in aqueous dioxane (1:1), reflux | 2,2'-diacetyl-4,4',5,5'-tetramethoxybiphenyl | 48% |

| Acetic acid/acetic anhydride, 100°C | 2-acetoxymethyl-2'-formyl-4,4',5,5'-tetramethoxy-6-methylbiphenyl | 40% |

Functionalization and Derivatization Pathways

The introduction of nitro groups onto the dimethylphenanthrene skeleton can occur at either the aromatic ring or the alkyl side-chains, depending on the specific isomer and reaction conditions.

Detailed Research Findings: Research into the nitration of 9,10-dialkylphenanthrenes has shown that the reaction of 9,10-dimethylphenanthrene (B1605080) with fuming nitric acid in dichloromethane (B109758) at low temperatures predominantly results in side-chain nitration. oup.comoup.com The major product isolated from this reaction is 9-methyl-10-nitromethylphenanthrene. oup.comoup.com This contrasts with the behavior of 9-methylphenanthrene, which undergoes ring nitration to yield 9-methyl-10-nitrophenanthrene under similar conditions. oup.com The presence of the second alkyl group at the 10-position evidently shifts the reactivity towards the methyl substituent. oup.comoup.com

An alternative route allows for the synthesis of specific ring-nitrated isomers. For example, 2-nitro-9,10-dimethylphenanthrene has been prepared from 9-methyl-9-acetylfluorene. cdnsciencepub.comcdnsciencepub.com The process involves the nitration of the fluorene (B118485) precursor to give 2-nitro-9-methyl-9-acetylfluorene, which is then subjected to reduction and subsequent acid-catalyzed rearrangement and dehydration to form the target phenanthrene derivative. cdnsciencepub.com

Table 2: Nitration Products of 9,10-Dialkylphenanthrenes oup.comoup.com

| Substrate | Major Product Type | Product Name |

|---|---|---|

| 9,10-Dimethylphenanthrene | Side-Chain Nitration | 9-Methyl-10-nitromethylphenanthrene |

| 9-Methyl-10-ethylphenanthrene | Side-Chain Nitration | 9-Ethyl-10-nitromethylphenanthrene |

| 9,10-Diethylphenanthrene | Side-Chain Nitration & Nitrooxylation | 9-Ethyl-10-(α-nitroethyl)phenanthrene & 9-Ethyl-10-(α-hydroxyethyl)phenanthrene |

The nitro-substituted dimethylphenanthrenes serve as valuable intermediates for the synthesis of their corresponding amino derivatives through reduction.

Detailed Research Findings: The reduction of nitroaromatic compounds is a well-established transformation. For dimethylphenanthrene derivatives, 2-amino-9,10-dimethylphenanthrene has been synthesized by the reduction of 2-nitro-9,10-dimethylphenanthrene. cdnsciencepub.com This conversion was effectively carried out using hydrazine (B178648) in the presence of a palladized charcoal catalyst. cdnsciencepub.com

A variety of reagents are commonly employed for the reduction of nitro groups, each with its own specificities. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is highly effective for both aliphatic and aromatic nitro compounds. commonorganicchemistry.com For substrates sensitive to catalytic hydrogenation, metals such as iron, zinc, or tin(II) chloride in acidic media provide milder alternatives. commonorganicchemistry.com Sodium borohydride (B1222165), typically unreactive towards nitro groups, can effect the reduction when used in conjunction with catalysts like nickel(II) chloride. jsynthchem.com

Friedel-Crafts acetylation is a key method for introducing acetyl groups onto the phenanthrene core, though the regioselectivity can be complex.

Detailed Research Findings: The acetylation of 9,10-dimethylphenanthrene has been reported to yield only one ketone isomer, which is presumed to be the 3-acetyl derivative. cdnsciencepub.com This suggests a high degree of regioselectivity for this particular substrate.

In contrast, the Friedel-Crafts acetylation of the parent phenanthrene molecule is known to produce a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. rsc.org The product distribution is highly dependent on the reaction conditions, such as the solvent used. For example, using ethylene (B1197577) dichloride as the solvent favors the formation of the 9-isomer, whereas in nitrobenzene, the 3-isomer is the major product. rsc.org The study of these reactions has indicated that the process can be reversible, with rearrangements occurring between different isomers under thermodynamic control. epa.gov

Mechanistic Investigations of Organic Reactions

Modern synthetic methods provide novel pathways to complex aromatic structures. N-Heterocyclic carbene (NHC) organocatalysis has emerged as a powerful tool for the construction of phenanthrenequinone (B147406) frameworks.

Detailed Research Findings: A notable development is the synthesis of phenanthrenequinones (PQs) through an N-heterocyclic carbene-catalyzed tandem reaction. rsc.orgpeeref.com This method allows for the rapid construction of a diverse range of PQs from simple aldehydes and esters, avoiding the need for harsh stoichiometric oxidants or metal catalysts. rsc.org The reaction is mechanistically significant, proceeding through a carbene-catalyzed benzoin (B196080) adduct formation, which then initiates an annulation reaction. rsc.org

A plausible mechanism involves the initial reaction of a free carbene with an aldehyde to form a Breslow intermediate. rsc.org This intermediate then reacts with an ester substrate. Subsequent steps lead to an annulation that constructs the phenanthrenequinone core. rsc.orgrsc.org Control experiments have supported the involvement of a benzoin-type intermediate in the catalytic cycle. rsc.org This methodology has been successfully applied to synthesize substituted PQs, including 2,4-dimethylphenanthrene-9,10-dione. rsc.org

Table 3: NHC-Catalyzed Synthesis of 2,4-Dimethylphenanthrene-9,10-dione rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent/Temp | Product | Yield |

|---|---|---|---|---|---|

| Aryl aldehyde | Aryl carboxylate ester | Triazolium salt NHC / Cs₂CO₃ | CH₃CN / 80°C | 2,4-Dimethylphenanthrene-9,10-dione | 73% |

Intramolecular C–H Activation Processes in Polycyclic Aromatic Hydrocarbon Formation

The synthesis of polycyclic aromatic hydrocarbons (PAHs), including phenanthrene derivatives like this compound, is increasingly reliant on advanced synthetic protocols that offer high efficiency and selectivity. Among these, intramolecular C–H activation has emerged as a powerful strategy for constructing the fused aromatic ring systems characteristic of these molecules. thieme-connect.comespublisher.com This approach allows for the formation of carbon-carbon bonds by directly functionalizing otherwise inert carbon-hydrogen bonds, streamlining the synthetic process. rsc.orgorganic-chemistry.org

Transition metal catalysis, particularly with palladium, is central to many of these synthetic routes. thieme-connect.comespublisher.com The general mechanism for palladium-catalyzed intramolecular C-H activation involves the oxidative addition of a palladium(0) catalyst to a precursor molecule, typically an aryl halide. espublisher.com This is followed by an intramolecular C-H activation step, where the palladium complex interacts with a nearby C-H bond on an adjacent aromatic ring. thieme-connect.com This step leads to the formation of a new carbon-carbon bond, creating the cyclized backbone of the phenanthrene. The final steps often involve reductive elimination to regenerate the active palladium(0) catalyst and an acid-catalyzed elimination of water to yield the final aromatic product. thieme-connect.com

Detailed research has provided a convenient protocol for synthesizing various phenanthrene derivatives through this method. thieme-connect.com The process typically involves heating a suitable precursor with a palladium catalyst in the presence of a base in a high-boiling point solvent. thieme-connect.com For instance, a common procedure uses palladium(II) chloride complexed with triphenylphosphine (B44618) (Pd(PPh₃)₂Cl₂) as the catalyst, sodium acetate (B1210297) (NaOAc) as the base, and N,N-dimethylacetamide (DMA) as the solvent, with the reaction proceeding at elevated temperatures. thieme-connect.com

The following table outlines a general procedure for the synthesis of phenanthrene derivatives via palladium-catalyzed intramolecular C-H activation, which illustrates a common pathway for forming the core structure found in compounds like this compound.

Table 1: Representative Conditions for Pd-Catalyzed Intramolecular C-H Activation

| Component | Role/Compound | Typical Conditions | Reference |

|---|---|---|---|

| Precursor | Substituted o-bromoaromatic aldehyde derivative | 1 mmol | thieme-connect.com |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | 5 mol% | thieme-connect.com |

| Base | Sodium Acetate (anhydrous) | 1.5 mmol | thieme-connect.com |

| Solvent | N,N-Dimethylacetamide (DMA) | 5 mL | thieme-connect.com |

| Temperature | Heating | 130-140 °C | thieme-connect.com |

| Reaction Time | Heating duration | 2 hours | thieme-connect.com |

| Workup | Acidification | 6 N HCl (2-3 mL) | thieme-connect.com |

This methodology is not limited to simple phenanthrenes but has been extended to the synthesis of more complex and angularly fused polycyclic aromatic hydrocarbons. researchgate.net The strategic application of intramolecular C-H activation has proven to be a versatile tool for constructing a wide array of carbo- and heterocyclic compounds. espublisher.com Further research has explored the use of different catalytic systems and precursors to refine the synthesis of specific PAH isomers. researchgate.netunit.no The development of these reactions is crucial for producing specific methylated PAHs, which are needed as standards for environmental analysis and toxicological studies. researchgate.net

Theoretical and Computational Chemistry of Dimethylphenanthrenes

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical methods are pivotal in understanding the nuanced structural and energetic characteristics of 2,9-dimethylphenanthrene. These computational approaches enable the exploration of its conformational dynamics and the influence of isotopic substitution.

Characterization of Potential Energy Surfaces for Conformational Dynamics

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, providing a fundamental understanding of its conformational preferences and dynamic behavior. wayne.edu For molecules like this compound, the PES reveals the energy barriers between different spatial arrangements of its methyl groups. brynmawr.edu Computational methods, such as ab initio electronic structure calculations, are employed to calculate the energies of various conformations, including the ground state and transition states for methyl rotation. brynmawr.eduacs.org

The exploration of the PES for methyl-substituted phenanthrenes involves calculating the energy profile as a function of the dihedral angle of the methyl group rotation. brynmawr.edu These calculations help in identifying the minimum energy conformations and the transition state structures that connect them. wayne.edu For instance, in a related compound, 1,9-dimethylphenanthrene, the rotation of the methyl groups corresponds to a significant energy barrier. scholaris.ca Such studies provide a detailed picture of the molecule's flexibility and the energetic costs associated with conformational changes. aps.org

Analysis of Conformational Kinetic Isotope Effects (CKIEs)

Conformational kinetic isotope effects (CKIEs) are the changes in the rate of a conformational change upon isotopic substitution. wikipedia.org These effects provide a sensitive probe into the transition state structure and the dynamics of the conformational process. core.ac.uk While direct studies on this compound are not prevalent in the provided search results, the principles can be understood from studies on analogous systems. For example, theoretical studies on dihydrodimethylphenanthrene have shown significant entropic contributions to its inverse CKIEs. mdpi.comresearchgate.net

The analysis of CKIEs typically involves comparing the reaction rates of the normal (light) and isotopically labeled (heavy) molecules. wikipedia.org A CKIE greater than one is termed a normal isotope effect, while a value less than one is an inverse isotope effect. wikipedia.org These effects are often dominated by differences in zero-point vibrational energies (ZPE) between the ground and transition states of the isotopologues. researchgate.net However, entropic factors can also play a crucial role, especially when low-frequency vibrations are present. mdpi.comresearchgate.net

Determination of Methyl Group Rotational Barriers in Solid States

In the solid state, the rotation of methyl groups in molecules like this compound is influenced by both intramolecular and intermolecular forces. brynmawr.eduacs.org The energy barriers for these rotations can be determined experimentally using solid-state nuclear magnetic resonance (NMR) spin-lattice relaxation measurements and computationally through electronic structure calculations on molecular clusters that mimic the crystal environment. acs.orgresearchgate.net

Studies on various methyl-substituted phenanthrenes have shown that the rotational barriers for methyl groups can range from 0.4 to 3.4 kcal/mol. acs.org These barriers are a combination of intramolecular steric and electronic effects, as well as intermolecular interactions within the crystal lattice. brynmawr.edu By comparing the calculated barriers for an isolated molecule with those in a cluster, the intermolecular contribution to the rotational barrier can be estimated. brynmawr.eduacs.org For instance, in a study of several methyl-substituted phenanthrenes, the intermolecular contributions were found to range from 0.0 to 1.0 kcal/mol. acs.org Solid-state NMR experiments on polycrystalline samples provide experimental activation energies that are generally in good agreement with the calculated barriers. acs.org

| Compound | Methyl Group Position | Calculated Barrier (Eisol, kcal/mol) | Calculated Barrier (Eclust, kcal/mol) | Experimental Barrier (ENMR, kcal/mol) |

|---|---|---|---|---|

| 9-MP | 9 | 2.5 | Not specified | Not specified |

| 1,9-DMP | 1 | Not specified | Not specified | Lower than 9-methyl |

| 1,9-DMP | 9 | 2.5 | Not specified | Higher than 1-methyl |

| 3,9-DMP | 9 | 2.5 | Not specified | Not specified |

| 9,10-DMP | 9 | 0.9 | Not specified | Not specified |

Crystal Structure Prediction Methodologies for Aromatic Systems

Predicting the crystal structure of a molecule from its chemical formula is a major challenge in computational chemistry. nih.gov For aromatic systems like this compound, various methodologies are employed to explore the potential crystal packing arrangements and identify the most stable polymorphs.

Application of Random Structure Generators (e.g., Genarris)

Random structure generators, such as Genarris, are a key tool in crystal structure prediction (CSP). rsc.org This approach involves generating a large number of random crystal structures that are then subjected to geometry optimization. rsc.org The Genarris software has been successfully used to predict the crystal structures of various organic molecules, including energetic materials and twisted arenes. rsc.org

The process begins with generating an initial pool of crystal structures with random lattice parameters and molecular orientations. rsc.org These structures are then relaxed to the nearest local energy minimum using computational methods like density functional theory (DFT). rsc.org The success of this method relies on generating a diverse set of initial structures to ensure that the global minimum, corresponding to the most stable crystal structure, is found. rsc.org

Genetic Algorithm-Based Approaches (e.g., GAtor) for Polymorph Discovery

Genetic algorithms (GAs) provide a more guided approach to crystal structure prediction. arxiv.org GAtor, a GA-based tool, has been effectively used in conjunction with random structure generators for polymorph discovery. rsc.org GAs mimic the process of natural evolution, where a population of candidate crystal structures evolves over generations to find the most stable arrangement. arxiv.org

Role of Dispersion-Inclusive Density Functional Theory in Crystal Packing Prediction

Dispersion-inclusive DFT methods have emerged as a powerful tool to overcome this limitation. acs.org3ds.com These methods add a correction term to the standard DFT energy to account for dispersion forces, leading to a much more accurate prediction of crystal structures and lattice energies. acs.orguni.lu Studies on a range of PAHs have demonstrated that dispersion-inclusive DFT can predict crystal structures with high fidelity to experimental data, with variations in mass densities, unit cell parameters, and intermolecular close contacts being within a few percent of experimental values. acs.org This improved accuracy is critical for understanding the solid-state properties of materials and for the design of new organic electronic materials. 3ds.com The ability to accurately model the crystal packing of PAHs is essential for predicting their electronic properties, such as the band gap, which is a key parameter for semiconductor applications. acs.org3ds.com

Table 1: Comparison of Experimental and Calculated Crystal Properties of PAHs using Dispersion-Inclusive DFT

| Property | Variation from Experiment |

| Mass Densities | +5% |

| Unit Cell Parameters | ±2% |

| Intermolecular Close Contact Fractions | ±1% |

This table illustrates the typical accuracy of dispersion-inclusive DFT methods in predicting the crystal properties of polycyclic aromatic hydrocarbons, based on findings from broad studies of this class of compounds. acs.org

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. conicet.gov.arnih.gov For PAHs and their alkylated derivatives, such as this compound, QSAR studies are particularly important for assessing their potential toxicity and carcinogenicity without the need for extensive and ethically complex animal testing. researchgate.netnih.gov

These models utilize a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include topological indices, quantum chemical descriptors, and geometrical parameters. researchgate.netacs.org By developing mathematical relationships between these descriptors and an observed property or activity, it is possible to predict the behavior of new or untested compounds. nih.govresearchgate.net

Environmental Research and Source Apportionment of Dimethylphenanthrenes

Occurrence and Distribution in Natural and Anthropogenic Matrices

2,9-Dimethylphenanthrene is distributed across various environmental media, including the atmosphere, fossil fuels, and consumer products. Its physicochemical properties influence its partitioning between gaseous and particulate phases in the atmosphere and its mobility in other matrices.

Atmospheric Concentrations in Gas and Particulate Phases

The distribution of dimethylphenanthrenes between the gas and particulate phases in the atmosphere is governed by factors such as temperature, the concentration of particulate matter, and the specific properties of the PAH isomer. Generally, lower molecular weight PAHs are more prevalent in the gaseous phase, while higher molecular weight PAHs tend to adsorb to particulate matter nih.gov. As a three-ring alkylated PAH, this compound is expected to be found in both phases.

| PAH Ring Size | Predominant Phase | Representative Compounds |

|---|---|---|

| 2-3 Rings | Gas Phase | Naphthalene (B1677914), Acenaphthene, Fluorene (B118485), Phenanthrene (B1679779) |

| 4 Rings | Gas and Particulate Phase | Fluoranthene, Pyrene, Chrysene |

| 5+ Rings | Particulate Phase | Benzo[b]fluoranthene, Benzo[a]pyrene, Benzo[g,h,i]perylene |

Presence in Petroleum, Crude Oil, and Diesel Particulate Matter

This compound is a known constituent of petroleum and its refined products, including crude oil and diesel fuel. Natural crude oil deposits contain significant amounts of PAHs, which are formed through the chemical conversion of natural product molecules ajol.info. Consequently, the combustion of these fuels is a major source of this compound in the environment.

Diesel particulate matter (DPM) is a complex mixture of carbonaceous solids and heavy hydrocarbons, including a significant portion of the PAHs emitted from engine exhaust concawe.eu. Studies have shown that the chemical composition of DPM can vary, but it consistently contains a range of PAHs and their alkylated derivatives concawe.euosti.gov. Quantitative analysis of various fuels has revealed the presence of numerous PAHs, with concentrations generally decreasing as the molecular weight of the PNA increases osti.govepa.gov. For example, a study analyzing various liquid fuels found phenanthrene concentrations, though specific levels for its dimethylated isomers were not detailed osti.gov. The analysis of diesel particulate emissions has shown considerable variation in the soluble organic fraction, which contains the PAHs, depending on the engine and operating conditions concawe.eu.

| Matrix | General Findings on Dimethylphenanthrenes | Key Observations |

|---|---|---|

| Crude Oil | Present as part of the complex mixture of hydrocarbons. | Natural source of a wide range of PAHs and their alkylated derivatives ajol.info. |

| Diesel Fuel | Detected in quantitative analyses of liquid fuels osti.govepa.gov. | The concentration of PAHs can vary depending on the fuel's origin and refinement process. |

| Diesel Particulate Matter | A significant component of the soluble organic fraction of DPM concawe.eu. | PAH profiles in DPM are influenced by combustion conditions and fuel composition concawe.eu. |

Migration Studies from Polymeric Materials (e.g., Food-Grade Plastics)

The potential for chemical compounds to migrate from food packaging into the food itself is a significant area of food safety research. Studies have investigated the migration of PAHs from various food-grade plastics, such as polypropylene and polyethylene foodpackagingforum.orgumanitoba.caresearchgate.netnih.gov. Research has shown that a variety of PAHs, including alkylated derivatives, can migrate from these plastics into food simulants like olive oil foodpackagingforum.orgumanitoba.ca.

The extent of migration is influenced by several factors, including the type of plastic, the specific PAH, and the temperature foodpackagingforum.org. For instance, one study found that migration was highest from polyethylene, and greater amounts of alkylated PAHs migrated compared to their non-alkylated counterparts foodpackagingforum.org. The temperature also played a crucial role, with negligible migration at 20°C but significantly more at 125°C foodpackagingforum.org. While these studies confirm the migration of the broader class of alkylated PAHs, specific data on the migration of this compound from food-grade plastics is not explicitly detailed in the available literature. However, the findings for other alkylated PAHs suggest that this compound could potentially migrate under similar conditions.

Advanced Analytical Methodologies for Environmental Trace Analysis

The accurate identification and quantification of this compound in complex environmental samples require sophisticated analytical techniques. The presence of numerous isomers of dimethylphenanthrene necessitates high-resolution separation methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides enhanced separation capacity compared to traditional one-dimensional GC. This is particularly crucial for the analysis of complex mixtures of isomers, such as dimethylphenanthrenes, which are often difficult to separate using a single chromatographic column researchgate.netresearchgate.netchromatographyonline.comgcms.cz.

In GCxGC, two columns with different stationary phase chemistries are coupled, allowing for a two-dimensional separation of the analytes. This results in a structured chromatogram where compounds of the same chemical class tend to group together, aiding in their identification gcms.czrsc.org. The increased peak capacity and resolution of GCxGC can help to separate this compound from its other isomers and from interfering matrix components researchgate.net. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS becomes a highly effective tool for the tentative identification of a wide range of compounds in environmental extracts, including alkylated PAHs researchgate.netchromatographyonline.comrsc.org. This technique is invaluable for environmental forensics and for elucidating the composition of unresolved complex mixtures in environmental samples researchgate.netrsc.org.

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Quantification

Gas chromatography-mass spectrometry (GC/MS) is a widely used and robust technique for the identification and quantification of PAHs, including this compound, in a variety of environmental matrices tdi-bi.comresearchgate.netgcms.cznih.gov. For quantitative analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions that are characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the analysis tdi-bi.comresearchgate.net.

The identification of a target compound is typically based on a combination of its retention time in the gas chromatograph and the presence and relative abundance of its characteristic mass ions nih.gov. For quantification, a calibration curve is established using standards of the target compound. The use of deuterated analogues of PAHs as internal standards is a common practice to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response tdi-bi.com. While specific quantification ions for this compound were not detailed in the provided search results, the general methodology for PAH analysis by GC/MS-SIM is well-established and applicable to this compound. The development of specific methods allows for the determination of PAHs at trace levels, often in the parts-per-billion range tdi-bi.com.

Advanced Materials Science and Emerging Research Applications

Utilization of Phenanthrene (B1679779) Derivatives in Organic Light-Emitting Diodes (OLEDs)

Phenanthrene-based materials are of significant interest in the development of organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties. These characteristics are crucial for the operational stability and efficiency of OLED devices. While research specifically detailing the use of 2,9-dimethylphenanthrene in OLEDs is an emerging area, the broader class of phenanthrene derivatives has been extensively studied as building blocks for various components of OLEDs.

Recent research has demonstrated the synthesis of novel phenanthrene-containing poly(aryl ether)s for use in OLEDs. These polymers exhibit good solubility in common organic solvents and high thermal stability, with decomposition temperatures exceeding 430 °C. Such properties are essential for the fabrication of robust and long-lasting OLED devices. The specific substitution pattern on the phenanthrene core, including the placement of methyl groups, plays a critical role in determining the final properties of the polymer and its suitability for OLED applications.

The table below summarizes key properties of some phenanthrene-based materials relevant to OLED applications.

| Material Class | Key Properties | Potential OLED Application |

| Phenanthrene-containing poly(aryl ether)s | High thermal stability (>430 °C), good solubility. | Host materials, charge-transporting layers. |

| Substituted Phenanthrene Derivatives | Tunable electronic energy levels, potential for high triplet energy. | Emitting layers (phosphorescent OLEDs), charge-transporting layers. |

Integration of Dimethylphenanthrenes in Molecular Probes

The fluorescent properties of the phenanthrene scaffold make it an excellent platform for the design of molecular probes. These probes can be used for the detection and imaging of various analytes, including metal ions and biological molecules. The introduction of dimethyl groups, as in this compound, can modulate the fluorescence quantum yield, lifetime, and sensitivity of the probe.

While specific applications of this compound as a molecular probe are a subject of ongoing research, the principles of using substituted phenanthrenes are well-established. The phenanthrene unit can act as a fluorophore, and the introduction of specific binding sites allows for the selective recognition of target analytes. Upon binding, a change in the fluorescence signal, such as quenching or enhancement, can be observed.

For instance, phenanthrene derivatives have been explored as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives. The electron-rich nature of the phenanthrene ring can interact with electron-deficient nitroaromatic compounds, leading to fluorescence quenching. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the substituents on the phenanthrene core.

The following table outlines the potential roles of dimethylphenanthrenes in the context of molecular probes.

| Feature | Role in Molecular Probe | Potential Advantage of Dimethyl Substitution |

| Phenanthrene Core | Fluorophore | Enhanced quantum yield, tuned emission wavelength. |

| Substituent Groups | Recognition site for analytes | Increased selectivity and sensitivity. |

| Overall Molecule | Sensor for specific targets | Improved photostability and solubility. |

Research into Redox-Active Organic Functional Materials

The ability of phenanthrene to undergo reversible oxidation and reduction makes it a valuable component in the design of redox-active organic functional materials. These materials have potential applications in energy storage devices, such as batteries and supercapacitors, as well as in molecular switches and electrochromic devices. The electrochemical properties of phenanthrene can be significantly influenced by the presence of substituents like methyl groups.

Research into the electrochemical behavior of phenanthrene derivatives has shown that the oxidation and reduction potentials can be tuned by the electronic nature of the substituents. Methyl groups, being electron-donating, can lower the oxidation potential of the phenanthrene core, making it easier to oxidize. This tunability is crucial for designing materials with specific energy levels for efficient charge transfer in various electrochemical applications.

While detailed electrochemical studies specifically on this compound are an area for future exploration, the general behavior of alkyl-substituted phenanthrenes suggests that it would possess interesting redox properties. The development of new synthetic methods to access functionalized phenanthrene derivatives is a key area of research that will enable the systematic study of their structure-property relationships and their integration into advanced functional materials.

The table below summarizes the potential impact of dimethyl substitution on the redox properties of phenanthrene.

| Property | Effect of Dimethyl Substitution | Potential Application |

| Oxidation Potential | Lowered due to electron-donating nature of methyl groups. | Anode materials in batteries, redox mediators. |

| Reduction Potential | Less affected compared to oxidation potential. | Cathode materials in batteries (with other functional groups). |

| Electrochemical Stability | Potentially enhanced depending on substitution pattern. | Long-cycle life energy storage devices. |

Historical and Foundational Research Perspectives

Early Investigations into the Synthesis and Characterization of Alkylated Phenanthrenes

The synthesis of phenanthrene (B1679779) and its alkylated derivatives has been a subject of chemical research for over a century, evolving from classical methods to more sophisticated, regiospecific techniques. The foundational structure of phenanthrene was first elucidated in the early 1870s. wikipedia.org Early synthetic routes to the phenanthrene core included the Bardhan–Sengupta phenanthrene synthesis, the Haworth reaction, and photochemical cyclization of stilbene (B7821643) derivatives, known as the Mallory reaction. wikipedia.org

As interest grew in the properties and occurrences of alkylated polycyclic aromatic hydrocarbons (PAHs), researchers developed methods to introduce alkyl groups at specific positions on the phenanthrene skeleton. A classic approach to synthesizing a dimethylphenanthrene involved multiple steps starting from a diphenic acid. For instance, the synthesis of 2,7-dimethylphenanthrene (B73633), an isomer of 2,9-dimethylphenanthrene, was achieved by starting with dimethyl 4,4'-dimethyldiphenate. core.ac.uk This process involved reducing the ester groups to hydroxymethyl groups, converting these to bromomethyl groups, and then inducing cyclization to form the central ring, followed by dehydrogenation to yield the final aromatic compound. core.ac.uk

In recent decades, more advanced and efficient methods have been developed for the regiospecific synthesis of dimethylphenanthrenes. researchgate.net These modern techniques offer greater control over the placement of the methyl groups, which is crucial for studying structure-activity relationships. Key among these are methods based on directed metalation and cross-coupling reactions. researchgate.netunit.no A notable sequence involves:

Directed ortho Metalation (DoM): This step uses a directing group, such as an N,N-diethylamide, to guide a metalating agent (like an organolithium compound) to a specific ortho position on a benzene (B151609) ring. researchgate.net

Suzuki–Miyaura Cross-Coupling: The metalated intermediate is then coupled with a boronic acid derivative in a reaction catalyzed by a palladium complex. This builds the biaryl backbone necessary for the phenanthrene structure. researchgate.netunit.no

Directed remote Metalation (DreM): This subsequent metalation step facilitates the closure of the third ring to form the 9-phenanthrol intermediate. researchgate.net

Protection/Deprotection: The final phenanthrene is obtained through the protection of the hydroxyl group as a triflate, followed by deprotection. researchgate.net

Other modern approaches include palladium-catalyzed Heck reactions followed by a Reverse Diels-Alder reaction and oxidative cyclization of 2-allenyl-1,1'-biphenyls. espublisher.comacs.org These methods have expanded the toolkit available to chemists for creating a wide variety of specifically substituted phenanthrene derivatives for research purposes. espublisher.com

Interactive Table 1: Overview of Synthetic Methods for Alkylated Phenanthrenes

| Method Name | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Haworth Reaction | Succinic anhydride, Aromatic compound, AlCl₃ | A classical multi-step synthesis involving Friedel-Crafts acylation to build the polycyclic system. | wikipedia.org |

| Bardhan–Sengupta Synthesis | Cyclohexanol (B46403) derivative, Diphosphorus pentoxide, Selenium | Involves cyclization using a tethered cyclohexanol group followed by dehydrogenation to aromatize the rings. | wikipedia.org |

| Diphenic Acid Route | Dimethyl diphenate, LiAlH₄, PBr₃, Phenyllithium | A multi-step classical synthesis involving reduction, halogenation, and cyclization to form the phenanthrene core. | core.ac.uk |

| DoM/Suzuki/DreM Sequence | N,N-diethylbenzamides, Organolithium, Boronic acids, Pd catalyst | A modern, regiospecific route using directed metalation and cross-coupling to precisely construct dimethylphenanthrenes. | researchgate.netunit.no |

| Heck/Reverse Diels-Alder | Aromatic bromoaldehydes, Allyl bromide, Pd(OAc)₂ | A palladium-catalyzed pathway to form the phenanthrene ring system, allowing for the introduction of alkyl groups. | espublisher.com |

Pioneering Studies on Interactions with Biological Systems in Amphibian Organization

While early toxicological studies often focused on broad classes of compounds, pioneering investigations into the specific effects of alkylated phenanthrenes on developmental processes have largely utilized fish embryos as model organisms, which share many fundamental developmental pathways with amphibians. These studies have been crucial in moving from general observations of toxicity to a nuanced understanding of how molecular structure influences biological activity. nih.govoregonstate.edu

Tricyclic PAHs, including phenanthrene and its derivatives, are known to be primary toxic components of crude oil, often causing developmental abnormalities in the early life stages of fish. uib.no Foundational research in this area sought to determine whether the toxicity of complex mixtures like crude oil could be attributed to specific components. Studies on species such as the Atlantic haddock (Melanogrammus aeglefinus) and zebrafish (Danio rerio) have been instrumental.

A key area of investigation has been the role of the aryl hydrocarbon receptor (AHR), a protein that is often implicated in the toxicity of PAHs. nih.gov The induction of the enzyme cytochrome P4501A (cyp1a) is a well-established biomarker for the activation of the AHR pathway. nih.govoregonstate.edu However, research has revealed a complex relationship. In a large screening of 104 alkylated PAHs, it was found that while many of these compounds induced cyp1a expression, this induction was a poor predictor of morphological or behavioral defects. nih.govoregonstate.edu

Specifically for alkylated phenanthrenes, studies have shown that the position and number of methyl groups on the phenanthrene core significantly alter the compound's biological activity. oregonstate.eduresearchgate.net Research on haddock embryos exposed to a suite of 13 different alkyl-phenanthrenes found that all tested compounds led to significant morphological defects, including reduced body length, smaller eye area, and jaw deformities. uib.norsc.org Interestingly, the specific profile of these developmental toxicities did not appear to be directly related to the position of the alkyl substitutions. rsc.org Furthermore, cyp1a expression remained low across the different alkylphenanthrene exposures, suggesting that the observed toxicity may not be solely dependent on the classical AHR pathway. rsc.org These pioneering studies highlight that even within a homologous series of compounds like dimethylphenanthrenes, subtle structural nuances can lead to different biological outcomes, and the mechanisms of toxicity are more varied than initially assumed. uib.norsc.org

Interactive Table 2: Research Findings on the Developmental Effects of Alkylated Phenanthrenes in Aquatic Vertebrates

| Compound(s) | Model Organism | Key Findings | Reference |

|---|---|---|---|

| 104 Alkylated PAHs (including phenanthrenes) | Zebrafish (Danio rerio) | Toxicity varied with substitution location and alkyl chain length; cyp1a induction was a poor predictor of morphological outcomes. | nih.govoregonstate.edu |

| 13 Alkyl-phenanthrenes | Atlantic Haddock (Melanogrammus aeglefinus) | All tested compounds caused morphological defects (e.g., reduced length, smaller eyes); toxicity profile was not clearly related to substitution pattern. | uib.norsc.org |

| Alkyl and Polar Phenanthrenes | Zebrafish (Danio rerio) | Polar phenanthrenes were generally more biologically active than alkylated ones; toxicity was not dependent on individual Ahr subtypes tested. | nih.govresearchgate.net |

Q & A

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- DFT Applications : Predict HOMO-LUMO gaps and emission band shapes by modeling methyl group effects on π-conjugation. Compare computed emission spectra with experimental luminescence data .

- Crystal Structure Prediction : Use evolutionary algorithms (e.g., GAtor) to simulate packing motifs, accounting for van der Waals interactions and steric constraints. The experimental structure often lies in narrow energy funnels .

Q. What challenges arise in crystallizing this compound, and how do steric effects influence its solid-state packing?

- Packing Challenges : Twisted phenanthrene backbone and methyl group steric hindrance reduce packing efficiency, resulting in low-density crystals (1.20–1.25 g/cm³) .

- Crystallization Strategies : Use slow evaporation in hexane/dichloromethane mixtures to favor dense polymorphs. Monitor via PXRD to identify dominant packing motifs .

Q. How does the position of methyl groups in this compound affect its NMR relaxation dynamics compared to other isomers?

- Methyl Reorientation : Compare activation energies (10–12.5 kJ/mol) for 2,9-dimethyl vs. 3,9-dimethyl isomers using proton spin-lattice relaxation. The 9-methyl group exhibits slower dynamics due to proximity to the aromatic core .

Q. What is the role of this compound in Ah receptor signaling pathways, and how does it compare to other PAHs?

- AhR Activation : Methylated phenanthrenes show higher potency than parent phenanthrene in aryl hydrocarbon receptor assays. The 2,9-substitution pattern may enhance ligand-receptor binding affinity .

- Comparative Studies : Use luciferase reporter assays to quantify EC₅₀ values against benzo[a]pyrene or 3-methylcholanthrene .

Q. What are the implications of methyl group positioning on the environmental persistence and biodegradation of this compound?

- Biodegradation : Sphingomonas spp. degrade methylphenanthrenes via dioxygenase pathways. The 2,9-substitution may slow degradation compared to 3,6-dimethyl isomers due to steric blocking of enzymatic sites .

- Environmental Monitoring : Use polyethylene passive samplers to measure logKPEw (partition coefficients) for quantifying bioavailability in sediments .

Methodological Comparisons

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic methods?

Q. How do synthetic routes for this compound compare in yield and scalability for laboratory-scale research?

- Yield Optimization : Methylation via dimethyl sulfate yields ~80% under optimized conditions , while Friedel-Crafts alkylation requires stoichiometric Lewis acids (e.g., AlCl₃), limiting scalability .

- Scalability : Catalytic hydrogenation of phenanthrenequinone derivatives offers greener routes but requires high-pressure reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.